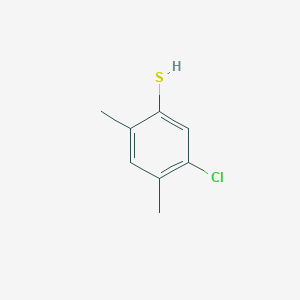

5-Chloro-2,4-dimethylbenzenethiol

Descripción

Contextual Significance within Aromatic Thiol Chemistry

Aromatic thiols, or thiophenols, are a class of organic sulfur compounds characterized by a sulfhydryl (-SH) group attached to an aromatic ring. britannica.com These compounds are known for their distinct reactivity, which differs significantly from their alcohol counterparts. The thiol group is a versatile functional group, capable of acting as both a hydrogen bond donor and acceptor. nih.gov It is also readily ionizable and a strong nucleophile, participating in a variety of chemical transformations. nih.gov

The reactivity of aromatic thiols is influenced by the substituents on the aromatic ring. Electron-donating or electron-withdrawing groups can alter the pKa of the thiol and the nucleophilicity of the corresponding thiolate. acs.org In the case of 5-Chloro-2,4-dimethylbenzenethiol, the presence of two electron-donating methyl groups and one electron-withdrawing chloro group creates a specific electronic environment that dictates its reactivity in chemical syntheses. The synthesis of aromatic thiols is considered a less-explored area of organosulfur chemistry, yet these compounds are gaining attention due to their potential applications. springerprofessional.de

Aromatic thiols can engage in S–H/π interactions with aromatic rings, a type of noncovalent interaction that is important in various chemical and biological systems. nih.govacs.org These interactions are driven by favorable molecular orbital interactions and play a role in the structure and stability of molecules. acs.org

Overview of Benzene (B151609) Derivatives in Synthetic Organic Chemistry

Benzene and its derivatives are fundamental building blocks in synthetic organic chemistry. fiveable.me The benzene ring's unique cyclic structure and delocalized pi electrons provide it with exceptional stability. fiveable.me By replacing one or more of the hydrogen atoms on the benzene ring with various functional groups, a vast array of compounds with diverse chemical and physical properties can be created. algoreducation.comcompoundchem.com

These derivatives are integral to numerous industries, serving as precursors for pharmaceuticals, plastics, dyes, and detergents. algoreducation.com The type and position of the substituents on the benzene ring significantly influence the compound's reactivity and how it will participate in further chemical reactions. studysmarter.co.uk Common reactions of benzene derivatives include electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org

The nomenclature of benzene derivatives can be complex, with many compounds having common names that are widely used in addition to their systematic IUPAC names. compoundchem.com For instance, toluene (B28343) (methylbenzene) and aniline (B41778) (aminobenzene) are simple benzene derivatives with well-known common names. wikipedia.org

Historical Development of Related Organosulfur Compounds

The study of organosulfur chemistry has a rich history, with significant discoveries made throughout the nineteenth and twentieth centuries. tandfonline.comtandfonline.com Organosulfur compounds are organic compounds containing a carbon-sulfur bond. tandfonline.com They are abundant in nature and are essential for life, with two of the twenty common amino acids, cysteine and methionine, being organosulfur compounds. wikipedia.org

Early research in this field focused on the discovery and characterization of various classes of organosulfur compounds, including thiols (mercaptans), sulfides (thioethers), and disulfides. tandfonline.com The analogy between sulfur and oxygen compounds was recognized early on, which was a key concept in the development of type theory in chemistry. tandfonline.com

Over time, the understanding of the reactivity and bonding of organosulfur compounds has grown significantly. For example, sulfoxides and sulfones, which have no direct oxygen counterparts in terms of bonding, represent a major class of organosulfur compounds. britannica.com The development of new synthetic methods and analytical techniques has allowed for the preparation and study of increasingly complex organosulfur molecules. researchgate.net

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C8H9ClS |

| Molecular Weight | 172.68 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C8H9ClS/c1-5-3-6(2)8(10)4-7(5)9/h3-4,10H,1-2H3 |

| InChIKey | UDEWNWNAKVKJOG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1S)Cl)C |

Data sourced from PubChem CID 91874678 nih.gov

Table 2: Related Dimethylbenzenethiol Isomers

| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |

| 2,4-Dimethylbenzenethiol (B47642) | 13616-82-5 | 138.23 | 207-208 | 1.022 |

| 2,5-Dimethylbenzenethiol | 4001-61-0 | 138.23 | 126.3 (at 50 mmHg) | 1.02 |

| 4-Chloro-2,5-dimethylbenzenethiol | 108862 | 172.68 | Not available | Not available |

Data sourced from Sigma-Aldrich, ChemicalBook, and PubChem sigmaaldrich.comchemicalbook.comnih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

5-chloro-2,4-dimethylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClS/c1-5-3-6(2)8(10)4-7(5)9/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDEWNWNAKVKJOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Chloro 2,4 Dimethylbenzenethiol

De Novo Synthesis Approaches to the Benzenethiol Core

The de novo synthesis of 5-Chloro-2,4-dimethylbenzenethiol, which involves building the molecule by sequentially adding functional groups to a simple benzene (B151609) ring, presents significant challenges in controlling the specific placement of each group. The final product requires a 1-thiol, 2-methyl, 4-methyl, and 5-chloro substitution pattern. Achieving this precise arrangement necessitates a carefully planned multi-step sequence that leverages the directing effects of the substituents introduced at each stage.

Regioselective Functionalization Strategies

The core challenge in synthesizing the this compound structure from a simple benzene derivative lies in managing the regiochemistry of the electrophilic substitution reactions. The methyl (-CH₃), chloro (-Cl), and thiol (-SH) groups are all ortho-, para-directing activators or deactivators, meaning they direct incoming electrophiles to the positions adjacent (ortho) or opposite (para) to them on the benzene ring.

A logical starting point is m-xylene (B151644) (1,3-dimethylbenzene). The two methyl groups activate the ring, particularly at positions 2, 4, and 6. A subsequent reaction, such as chlorination or sulfonation, must be carefully controlled to achieve the desired substitution pattern, which is often difficult to accomplish with high selectivity in a single step.

Table 1: Directing Effects of Substituents

| Substituent | Type | Directing Effect |

|---|---|---|

| -CH₃ (Methyl) | Activating | Ortho, Para |

| -Cl (Chloro) | Deactivating | Ortho, Para |

| -SH (Thiol) | Activating | Ortho, Para |

Introduction of the Thiol Group

Several established methods are available for introducing a thiol group onto an aromatic ring. The choice of method often depends on the available precursors and the other functional groups present in the molecule.

Reduction of Sulfonyl Chlorides : A common and effective route to thiophenols is the reduction of the corresponding benzenesulfonyl chloride. This process typically involves reacting the aromatic precursor with chlorosulfonic acid to generate the sulfonyl chloride, which is then reduced using agents like zinc dust in an acidic medium. quickcompany.in For instance, a precursor like 1-chloro-2,4-dimethylbenzene (B104129) could be subjected to chlorosulfonation followed by reduction to yield the target thiol.

The Leuckart Thiophenol Reaction : This classical method involves the diazotization of an aromatic amine. The resulting diazonium salt is then reacted with a sulfur-containing nucleophile, such as potassium ethyl xanthate. The intermediate aryl xanthate is subsequently hydrolyzed under alkaline conditions to yield the thiophenol. wikipedia.org This approach is particularly useful when the corresponding aniline (B41778) is readily accessible.

The Newman-Kwart Rearrangement : This powerful thermal or catalyzed rearrangement converts an O-aryl thiocarbamate into its S-aryl isomer, which can then be hydrolyzed to the thiophenol. wikipedia.orgorganic-chemistry.orgjk-sci.com The synthesis begins with a phenol (B47542), which is reacted with a thiocarbamoyl chloride to form the O-aryl thiocarbamate. jk-sci.com Heating this intermediate, often to high temperatures (200-300 °C), induces an intramolecular migration of the aryl group from the oxygen to the sulfur atom. wikipedia.orgchem-station.com The driving force for this reaction is the formation of the more thermodynamically stable C=O bond from a C=S bond. organic-chemistry.org Recent developments have shown that this rearrangement can be facilitated under milder conditions using palladium or photoredox catalysis. chem-station.comacs.org

Halogenation and Methylation Procedures

Standard organic synthesis procedures are employed to introduce the methyl and chloro substituents onto the benzene ring.

Methylation : Friedel-Crafts alkylation is a primary method for attaching methyl groups to a benzene ring, typically using a methyl halide (e.g., methyl chloride) and a Lewis acid catalyst like aluminum chloride (AlCl₃).

Halogenation : Direct chlorination of the aromatic ring is achieved through electrophilic aromatic substitution. This reaction commonly uses molecular chlorine (Cl₂) with a Lewis acid catalyst or other chlorinating agents like sulfuryl chloride (SO₂Cl₂). The regioselectivity of the chlorination is dictated by the directing effects of the substituents already present on the ring. quora.com

Precursor-Based Synthesis Routes

Synthesizing this compound from advanced precursors that already possess the dimethylated benzene structure is often more efficient and provides better control over the final product's regiochemistry.

Derivatization from Substituted Benzenes and Toluenes

Two primary precursor-based routes are prominent for the synthesis of this compound.

Synthesis from 2,4-Dimethyl-5-nitroaniline (B103816) : A more controlled and widely applied method begins with 2,4-dimethyl-5-nitroaniline. This precursor can be converted into the key intermediate 1-chloro-2,4-dimethyl-5-nitrobenzene (B1608263) via a Sandmeyer-type reaction. The nitro group in this intermediate then serves as a handle for further functionalization. It can be reduced to an amino group, which is then converted into the target thiol group via diazotization and subsequent reaction with a sulfur reagent. wikipedia.org

Multi-Step Conversions and Intermediate Isolation

A reliable and well-documented synthetic pathway for this compound involves a multi-step sequence starting from 2,4-dimethyl-5-nitroaniline. This method allows for the precise installation of the chloro and thiol groups at the desired positions by leveraging stable, isolable intermediates.

The key steps in this synthesis are:

Chlorination via Sandmeyer Reaction : 2,4-dimethyl-5-nitroaniline is converted to its corresponding diazonium salt, which is then treated with a copper(I) chloride source to yield 1-chloro-2,4-dimethyl-5-nitrobenzene.

Nitro Group Reduction : The intermediate 1-chloro-2,4-dimethyl-5-nitrobenzene is subjected to reduction to form 5-chloro-2,4-dimethylaniline (B3428738). This can be achieved using various reducing systems, such as catalytic hydrogenation or metals in acidic media (e.g., Sn/HCl, Fe/HCl).

Diazotization and Thiolation : The resulting 5-chloro-2,4-dimethylaniline is diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The diazonium salt is then converted to the final thiophenol product, for example, by reaction with potassium ethyl xanthate followed by hydrolysis (Leuckart thiophenol reaction). wikipedia.org

Table 2: Multi-Step Synthesis of this compound

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 2,4-Dimethyl-5-nitroaniline | 1. NaNO₂, HCl (aq), 0°C 2. CuCl | 1-Chloro-2,4-dimethyl-5-nitrobenzene |

| 2 | 1-Chloro-2,4-dimethyl-5-nitrobenzene | Fe, HCl (aq) or H₂, Pd/C | 5-Chloro-2,4-dimethylaniline |

| 3 | 5-Chloro-2,4-dimethylaniline | 1. NaNO₂, H₂SO₄ (aq), 0°C 2. Potassium Ethyl Xanthate 3. H₂O, Heat | this compound |

This precursor-based approach, with its well-defined intermediates, represents a robust and scalable methodology for the production of this compound.

Green Chemistry and Sustainable Synthesis Innovations

The principles of green chemistry are increasingly guiding the development of synthetic routes for specialty chemicals like this compound. The focus is on creating processes that are not only efficient but also environmentally benign, minimizing waste and hazardous substance use.

Catalyst Development for Enhanced Selectivity and Yield

The development of highly efficient and selective catalysts is a cornerstone of green chemistry, directly impacting the sustainability of synthesizing substituted thiophenols. Transition-metal catalysts, particularly those based on palladium and copper, are pivotal for creating C–S bonds. rsc.orgorganic-chemistry.org Research into palladium-catalyzed reactions, for instance, aims to assemble unsymmetrical aryl sulfides with high regioselectivity under mild conditions. rsc.org The choice of catalyst can dramatically influence reaction outcomes. For example, in the synthesis of related compounds, solid acid catalysts like silica (B1680970) alumina (B75360) have demonstrated high activity and selectivity, even under solvent-free conditions. nih.gov The advantage of such heterogeneous catalysts is their potential for recovery and reuse, a key green chemistry principle.

Innovations also include the use of metal-free catalytic systems. A system of DMSO/Iodine has been shown to effectively catalyze the direct C(sp²)-H activation for C-S bond formation, avoiding metal contamination and operating well without a solvent. gaylordchemical.com This approach is particularly beneficial for aryl compounds with electron-donating groups. gaylordchemical.com Furthermore, the development of nanocatalysts, such as copper iodide (CuI) nanoparticles, allows for selective synthesis from aryl halides without the need for ligands or organic solvents, simplifying the process and reducing waste. organic-chemistry.org The table below summarizes various catalytic systems and their green chemistry advantages relevant to the synthesis of substituted thiophenols.

| Catalyst System | Catalyst Type | Key Advantages | Relevant Findings |

|---|---|---|---|

| Palladium Complexes | Homogeneous | High regioselectivity, mild reaction conditions. rsc.org | Effective for assembling structurally diverse unsymmetrical aryl sulfides. rsc.org |

| Copper Iodide (CuI) Nanoparticles | Heterogeneous | Ligand-free, solvent-free potential, catalyst recyclability. organic-chemistry.org | Enables selective synthesis of thiophenols from aryl halides. organic-chemistry.org |

| Silica Alumina | Heterogeneous Solid Acid | High activity and selectivity, solvent-free conditions, water as the only byproduct. nih.gov | Excellent yields for thioether synthesis from alcohols and thiols. nih.gov |

| DMSO/Iodine | Metal-Free | No metal contamination, solvent-free capability, inexpensive. gaylordchemical.com | Catalyzes direct C-H activation for C-S bond formation. gaylordchemical.com |

Solvent Selection and Reaction Medium Optimization

Solvent selection is a critical aspect of green synthesis, as solvents often constitute the largest mass component of a reaction. nih.gov The trend is to move away from conventional polar aprotic solvents like DMF, DMSO, and NMP, which are known for their toxicity. researchgate.net Greener alternatives such as polyethylene (B3416737) glycol (PEG-400) and Cyrene™ are gaining traction. nih.govresearchgate.net PEG-400 is noted for being biodegradable, non-toxic, and non-volatile, and has been used to achieve excellent yields in nucleophilic aromatic substitution (SNAr) reactions in very short timeframes. nih.gov Cyrene™, a bio-based solvent, has been shown to be a viable substitute for DMF and DMSO in SNAr reactions, with the added benefit of easy product purification through precipitation in water. researchgate.net

Reaction medium optimization also involves innovative techniques like microwave-assisted synthesis and phase-transfer catalysis. Microwave irradiation can dramatically reduce reaction times, improve yields, and enhance selectivity, making it a more energy-efficient heating method than conventional techniques. nih.govrsc.org It has been successfully applied to syntheses of various sulfur-containing heterocycles and acylation of thiophenols, often eliminating the need for a catalyst. rsc.orgnih.gov Phase-transfer catalysis offers another efficient method, enabling reactions between reagents in immiscible phases, which can simplify workup and purification. tandfonline.com For instance, the S-acylation of thiophenols has been achieved in minutes at 0°C using a biphasic system with a phase-transfer catalyst. tandfonline.com

| Solvent/Technique | Type | Advantages | Example Application |

|---|---|---|---|

| Polyethylene Glycol (PEG-400) | Green Solvent | Biodegradable, non-toxic, non-volatile, rapid reactions. nih.gov | Nucleophilic aromatic substitution of nitrogen-containing heterocycles. nih.gov |

| Cyrene™ | Bio-based Solvent | Replacement for toxic polar aprotic solvents, easy product isolation. researchgate.net | Nucleophilic aromatic substitution of nicotinic esters. researchgate.net |

| Water | Green Solvent | Non-toxic, inexpensive, sustainable. rsc.orggctlc.org | Nucleophilic aromatic substitution reactions using polymeric additives like HPMC. rsc.org |

| Microwave-Assisted Synthesis | Reaction Technique | Reduced reaction times, improved yields, energy efficient. nih.govresearchgate.net | Synthesis of thiophene (B33073) scaffolds and acylation of thiophenols. rsc.orgnih.gov |

| Phase-Transfer Catalysis | Reaction Technique | Rapid reactions at low temperatures, simplified workup. tandfonline.com | S-Acylation of thiophenols with acyl chlorides. tandfonline.com |

Atom Economy and Efficiency Considerations

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. nih.gov Reactions with high atom economy, such as additions and rearrangements, are inherently greener as they minimize the generation of byproducts. nih.gov In contrast, substitution and elimination reactions often have poor atom economy, generating significant waste. For the synthesis of a molecule like this compound, a synthetic strategy should prioritize reaction types that maximize the incorporation of all reactant atoms into the final structure.

For example, a synthetic route involving a direct C-H functionalization or an addition reaction would be preferable to a multi-step process that uses protecting groups or stoichiometric reagents that are not incorporated into the final product. gaylordchemical.comyoutube.com While a high percentage yield is traditionally seen as a measure of success, it does not account for the waste generated. A process can have a high yield but a low atom economy if it produces a large quantity of byproducts. nih.gov Therefore, evaluating the atom economy of potential synthetic pathways is crucial for developing a truly sustainable process. The ideal synthesis would be a convergent, catalytic, and atom-economical process that avoids stoichiometric waste and complex purification steps.

| Reaction Type | General Atom Economy | Green Chemistry Implication |

|---|---|---|

| Addition Reactions (e.g., Diels-Alder) | ~100% nih.gov | Highly desirable; all reactant atoms are incorporated into the product, generating no waste. nih.gov |

| Rearrangement Reactions | ~100% | Highly desirable; atoms are reorganized within the molecule, creating no byproducts. |

| Substitution Reactions | Variable (Often <50%) | Less desirable; generates stoichiometric byproducts that constitute waste. |

| Elimination Reactions | Low | Least desirable; significant portion of the starting material is eliminated as waste. |

Chemical Reactivity and Mechanistic Investigations of 5 Chloro 2,4 Dimethylbenzenethiol

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene (B151609) and its derivatives. The rate and regioselectivity of these reactions are highly dependent on the nature of the substituents already present on the aromatic ring.

Regioselectivity and directing effects of substituents

The directing effects of the substituents on the benzene ring of 5-Chloro-2,4-dimethylbenzenethiol determine the position of substitution for incoming electrophiles. The substituents present are two methyl groups (-CH₃), a chloro group (-Cl), and a thiol group (-SH).

Methyl Groups (-CH₃): Alkyl groups, such as methyl groups, are activating and ortho, para-directing. stackexchange.comlibretexts.org This is due to a combination of inductive effect (electron-donating) and hyperconjugation, which stabilizes the arenium ion intermediate formed during the substitution at the ortho and para positions. libretexts.org

Chloro Group (-Cl): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect, yet they are ortho, para-directing because of the electron-donating resonance effect of their lone pairs. libretexts.orgorganicchemistrytutor.com

Thiol Group (-SH): The thiol group is an activating, ortho, para-director. Its lone pair of electrons can participate in resonance, donating electron density to the ring and stabilizing the intermediate carbocation formed during ortho and para attack.

In this compound, the positions ortho and para to the strongly activating thiol group are the most likely sites for electrophilic attack. The methyl groups further activate these positions. The chloro group, being a deactivating ortho, para-director, will direct incoming electrophiles to the positions ortho and para to it, but its deactivating nature makes these positions less favorable than those activated by the thiol and methyl groups.

Considering the positions on the ring, the most activated and sterically accessible position for an incoming electrophile would be the carbon atom para to the thiol group and ortho to a methyl group.

Reaction Kinetics and Transition State Analysis

Detailed kinetic studies and transition state analysis for the electrophilic aromatic substitution of this compound are not extensively reported in the literature. However, general principles suggest that the rate of reaction will be influenced by the combined electronic effects of the substituents. The activating nature of the thiol and methyl groups would lead to a faster reaction rate compared to benzene, while the deactivating chloro group would slightly diminish this effect.

Computational studies on related substituted thiophenols can provide insights into the transition state. For the nitration of thiophene (B33073), a related sulfur-containing aromatic compound, the mechanism is believed to be similar to that of benzene compounds, involving the formation of a Wheland intermediate. rsc.org Theoretical studies on electrophilic aromatic substitution reactions often analyze the stability of the possible arenium ion intermediates to predict the major product. acs.org For this compound, the transition state leading to substitution at the position para to the thiol group is expected to be the most stabilized due to the strong resonance contribution from the sulfur atom's lone pair.

Nucleophilic Substitution Reactions at the Thiol Group

The thiol group of this compound is a key functional group that can participate in various nucleophilic substitution reactions.

Formation of Thioethers and Disulfides

The thiol group can be readily converted into a thioether or a disulfide.

Thioether Formation: Thioethers can be synthesized from thiols through various methods. One common approach involves the reaction of the corresponding thiolate with an alkyl halide. For the closely related 2,4-dimethylbenzenethiol (B47642), it has been shown to react with 1-chloro-2-nitrobenzene (B146284) in the presence of a base like potassium carbonate to form a diaryl thioether. google.comepo.org This suggests that this compound would undergo similar reactions.

Table 1: Representative Thioether Synthesis from a Related Thiophenol

| Reactants | Reagents and Conditions | Product | Reference |

| 2,4-dimethylbenzenethiol, 1-chloro-2-nitrobenzene | K₂CO₃, DMF, 25°C, 18h | (2,4-dimethylphenyl)(2-nitrophenyl)sulfane | google.comepo.org |

Another method for thioether synthesis is the reaction of a thiol with an alcohol in the presence of a Lewis acid catalyst like zinc chloride. rsc.org

Disulfide Formation: Thiols can be oxidized to form disulfides. This transformation is a common reaction for thiols and can be achieved using a variety of oxidizing agents. For instance, bis(4-chlorophenyl) disulfide can be synthesized from 4-chlorothiophenol (B41493) via oxidation. sigmaaldrich.com A general method for the synthesis of diaryl disulfides involves the reaction of an aryl halide with elemental sulfur in the presence of a copper catalyst. google.com A patent describes the synthesis of bis(2,4,6-trimethylphenyl) disulfide from the corresponding sulfonyl chloride. google.com

Table 2: General Methods for Disulfide Synthesis

| Starting Material | Reagents and Conditions | Product Type | Reference |

| Thiol | Oxidation (e.g., I₂, air) | Symmetrical Disulfide | organicchemistrytutor.com |

| Aryl Halide | Elemental Sulfur, Copper Catalyst | Symmetrical Diaryl Disulfide | google.com |

| Thiol, N-anomeric amide | MeCN, room temperature | Symmetrical Disulfide | nih.gov |

Ligand Exchange Reactions

The thiol group of this compound can act as a ligand in coordination chemistry, binding to metal centers. Ligand exchange reactions involve the replacement of one ligand in a complex ion with another. sigmaaldrich.com While specific studies on this compound as a ligand are not abundant, the behavior of related thiophenols suggests its potential in forming metal complexes. For example, 2,4-dimethylbenzenethiol has been used to stabilize metal nanoclusters. The thiol can coordinate to a metal, and this coordination can be reversible, allowing for ligand exchange with other species in solution. The study of such reactions is crucial for understanding the catalytic activity and stability of metal complexes.

Oxidative and Reductive Transformations

The sulfur atom in the thiol group of this compound can exist in various oxidation states, making the compound susceptible to both oxidative and reductive transformations.

Oxidative Transformations: As mentioned earlier, the most common oxidative transformation of thiols is their conversion to disulfides. This can be achieved with mild oxidizing agents like iodine or even air. Stronger oxidizing agents can lead to the formation of sulfonic acids. For example, the oxidation of alkyl side-chains on a benzene ring can be achieved with hot acidic permanganate (B83412) solutions. libretexts.org While this typically targets alkyl groups, strong oxidation of the thiol could also occur.

Reductive Transformations: The reduction of substituted benzenes can be achieved under various conditions. Catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium or nickel can reduce the aromatic ring to a cyclohexane (B81311) ring, although this often requires high pressure and temperature. libretexts.org The Birch reduction, which employs an alkali metal (like lithium or sodium) in liquid ammonia (B1221849) with an alcohol, can reduce the benzene ring to a non-conjugated diene. researchgate.netquora.com

For substituted benzenes, the nature of the substituent can influence the outcome of the reduction. Electron-donating groups can affect the regioselectivity of the Birch reduction. While specific studies on the reduction of this compound are scarce, the general principles of arene reduction would apply. It is also possible to selectively reduce other functional groups in the presence of the aromatic ring. For instance, a nitro group on a benzene ring can be reduced to an amine using reagents like iron or zinc in acid, without affecting the aromatic ring itself. libretexts.org

Oxidation Pathways of the Thiol Moiety

The thiol group (-SH) of this compound is susceptible to oxidation, leading to sulfur-sulfur bond formation or an increase in the oxidation state of the sulfur atom. The primary oxidation products are the corresponding disulfide and sulfonic acid.

The most common oxidation reaction for thiols is the formation of a disulfide. This dimerization can be achieved using a variety of mild oxidizing agents. For instance, photo-oxidative coupling has been demonstrated for various substituted thiophenols, including those with halogen substituents, providing a clean and economical alternative to metal-containing oxidants. nih.gov In this process, two molecules of the thiol are coupled to form bis(5-chloro-2,4-dimethylphenyl) disulfide. The general mechanism involves the formation of a thiyl radical intermediate, which then dimerizes.

Under more vigorous oxidation conditions, the thiol group can be oxidized to a sulfonic acid. This transformation changes the oxidation state of sulfur significantly and requires stronger oxidizing agents than disulfide formation. manavchem.com The resulting product is 5-Chloro-2,4-dimethylbenzenesulfonic acid.

Interactive Table: Oxidation Reactions of this compound

| Starting Material | Reaction Type | Product |

|---|---|---|

| This compound | Mild Oxidation (e.g., I₂, air, H₂O₂) | Bis(5-chloro-2,4-dimethylphenyl) disulfide |

Reduction Processes for Thiol Derivatives

The disulfide derivative of this compound, bis(5-chloro-2,4-dimethylphenyl) disulfide, can be readily reduced back to the parent thiol. This reduction of the disulfide bond (-S-S-) to two thiol groups (-SH) is a fundamental reaction in sulfur chemistry.

A variety of reducing agents can accomplish this transformation. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and triphenylphosphine (B44618) (PPh₃), often in the presence of water. wikipedia.orgthieme-connect.comorganic-chemistry.org Recently, more advanced and greener methods have been developed, such as vitamin B12-catalyzed electrochemical reduction, which can efficiently cleave disulfide bonds in a range of molecules under mild, aqueous conditions. acs.org

Interactive Table: Reagents for the Reduction of Bis(5-chloro-2,4-dimethylphenyl) disulfide

| Reducing Agent | Conditions |

|---|---|

| Sodium Borohydride (NaBH₄) | Alcoholic or aqueous solvent |

| Triphenylphosphine (PPh₃) / Water | Organic solvent |

| Zinc / Acid | Acidic aqueous solution |

| Dithiothreitol (DTT) | Aqueous buffer |

| Tris(2-carboxyethyl)phosphine (TCEP) | Aqueous buffer |

Rearrangement Reactions and Isomerization Studies

While isomerization studies of this compound itself are not prominent in the literature, a key rearrangement reaction is instrumental in its synthesis from phenolic precursors. The Newman-Kwart rearrangement provides an efficient pathway to convert phenols into the corresponding thiophenols. organic-chemistry.orgwikipedia.org

The process begins with the conversion of the corresponding phenol (B47542), 5-chloro-2,4-dimethylphenol, into an O-aryl dialkylthiocarbamate. This is typically achieved by deprotonating the phenol with a base and reacting it with a dialkylthiocarbamoyl chloride. The crucial step is the thermal rearrangement of the resulting O-aryl thiocarbamate. jk-sci.com At high temperatures (typically 200-300 °C), an intramolecular aryl migration occurs, where the chloro-dimethylphenyl group moves from the oxygen atom to the sulfur atom, yielding a thermodynamically more stable S-aryl dialkylthiocarbamate. organic-chemistry.orgjk-sci.com The driving force for this reaction is the formation of a strong carbon-oxygen double bond (C=O) at the expense of a weaker carbon-sulfur double bond (C=S). organic-chemistry.org Subsequent hydrolysis of the S-aryl thiocarbamate cleaves the carbamate (B1207046) group to afford the final product, this compound. wikipedia.org The presence of electron-withdrawing groups, such as the chlorine atom on the aromatic ring, is known to facilitate this nucleophilic aromatic substitution-type rearrangement. jk-sci.com

Role in Mechanistic Catalysis Research

This compound and its parent compound, 2,4-dimethylbenzenethiol, are significant substrates in the field of mechanistic catalysis research, particularly in palladium-catalyzed cross-coupling reactions. nih.gov These thiols serve as key nucleophilic partners in C-S bond formation, a critical transformation for the synthesis of pharmaceuticals and agrochemicals.

A prominent application is in the synthesis of the multimodal antidepressant drug Vortioxetine. thieme-connect.deepo.org Multiple synthetic routes to Vortioxetine rely on the palladium-catalyzed coupling of 2,4-dimethylbenzenethiol with a functionalized aryl halide or pseudohalide. epo.orggoogle.comgoogle.com The general catalytic cycle involves the oxidative addition of the aryl halide to a low-valent palladium(0) complex, followed by coordination of the thiolate. The key C-S bond-forming step is the reductive elimination from the palladium(II) intermediate, which releases the final aryl thioether product and regenerates the palladium(0) catalyst.

Research in this area focuses on optimizing the catalytic system. This includes the development of highly active palladium catalysts supported by specific phosphine (B1218219) ligands (such as biaryl monophosphines) that can promote the reaction under milder conditions and with lower catalyst loadings. nih.gov The strong binding affinity of thiols and thiolates to transition metals presents a challenge, as it can lead to catalyst deactivation. Therefore, designing ligands that prevent irreversible binding while still promoting the desired catalytic steps is a central theme of mechanistic investigations in this area. nih.gov

Interactive Table: Catalytic Systems for C-S Coupling with Aryl Thiols

| Catalyst System | Key Features | Application Context |

|---|---|---|

| Pd(OAc)₂ / BINAP | Classic system using a chelating bisphosphine ligand. thieme-connect.de | Synthesis of Vortioxetine. thieme-connect.de |

| Pd₂(dba)₃ / Biaryl Monophosphine Ligands | Highly active catalysts enabling room temperature reactions. nih.gov | General C-S cross-coupling. nih.gov |

| CuI-nanoparticles | Ligand-free system for coupling with aryl halides. organic-chemistry.org | Synthesis of various thiophenols. organic-chemistry.org |

Computational Chemistry and Theoretical Studies of 5 Chloro 2,4 Dimethylbenzenethiol

Electronic Structure Elucidation

The electronic structure is fundamental to understanding the reactivity and properties of a molecule. Computational methods allow for a detailed examination of how electrons are distributed and the energies of the molecular orbitals.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of the system can be determined from its electron density. For a molecule like 5-chloro-2,4-dimethylbenzenethiol, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry and calculate various electronic properties. These calculations would provide a foundational understanding of the molecule's stability and electronic landscape. The results of DFT calculations often show good agreement with experimental data where available. nih.gov

HOMO-LUMO Energy Gap Analysis and Orbital Interactions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the benzene (B151609) ring, reflecting the electron-donating nature of the thiol group and the π-system of the ring. The LUMO, conversely, would likely be distributed over the aromatic ring and influenced by the electron-withdrawing chloro substituent. The presence of the chlorine atom is expected to lower the energy of the LUMO and slightly lower the HOMO energy, potentially resulting in a moderate HOMO-LUMO gap.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are illustrative and represent typical ranges for similar aromatic thiols.

Charge Distribution and Molecular Electrostatic Potential Mapping

The distribution of charge within a molecule is key to understanding its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. In an MEP map of this compound, regions of negative potential (typically colored red) would be expected around the electron-rich chlorine and sulfur atoms, indicating sites susceptible to electrophilic attack. Regions of positive potential (colored blue) would likely be found around the hydrogen atom of the thiol group, making it a potential site for nucleophilic interaction. The methyl groups would also influence the charge distribution through their electron-donating inductive effects.

Molecular Geometry and Conformational Analysis

The three-dimensional structure of a molecule dictates its physical and chemical properties. Computational methods can accurately predict bond lengths, bond angles, and the most stable conformations.

Optimization of Molecular Structures and Bond Parameters

Geometry optimization using DFT would determine the most stable arrangement of the atoms in this compound, corresponding to the minimum energy on the potential energy surface. This would provide precise values for bond lengths, bond angles, and dihedral angles. The C-S bond length and the C-S-H bond angle are of particular interest in thiophenols. The presence of the chloro and methyl substituents on the benzene ring would cause slight distortions in the ring from a perfect hexagonal geometry.

Table 2: Predicted Optimized Bond Parameters for this compound

| Bond/Angle | Predicted Value |

| C-S Bond Length | 1.78 Å |

| S-H Bond Length | 1.35 Å |

| C-Cl Bond Length | 1.75 Å |

| C-S-H Bond Angle | 99.5° |

| C-C-S Bond Angle | 121.0° |

Note: These values are hypothetical and based on typical values for substituted benzenethiols.

Torsional Dynamics and Steric Effects

The rotation around single bonds, particularly the C-S bond, gives rise to different conformers. For this compound, the primary torsional dynamic of interest is the rotation of the S-H group relative to the plane of the benzene ring. A potential energy scan for the rotation around the C-S bond would likely reveal two stable conformers corresponding to the thiol hydrogen being oriented away from the adjacent methyl group to minimize steric hindrance. The energy barrier for this rotation would provide insight into the flexibility of the molecule at different temperatures. The steric bulk of the methyl group at position 4 is expected to influence the preferred orientation of the thiol group.

Spectroscopic Property Predictions and Correlations

Theoretical predictions of spectroscopic properties are a cornerstone of computational chemistry, allowing for the interpretation of experimental data and the characterization of molecular structures. These predictions are typically achieved using methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT).

Vibrational Frequency Calculations (FT-IR, Raman)

The theoretical prediction of infrared (IR) and Raman spectra involves the calculation of vibrational frequencies of a molecule. These calculations are performed on the optimized geometry of the molecule and can help in the assignment of experimental vibrational bands to specific modes of atomic motion, such as stretching, bending, and torsional vibrations.

For this compound, specific computational studies detailing its theoretical FT-IR and Raman spectra have not been identified in a review of current literature. Such a study would typically involve geometry optimization followed by frequency calculations at a suitable level of theory (e.g., B3LYP with a basis set like 6-311++G(d,p)). The resulting data would provide the predicted wavenumbers and intensities of the vibrational modes, including the characteristic S-H, C-H, C-S, and C-Cl stretching and bending vibrations.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for structure elucidation. Computational methods can predict the chemical shifts of NMR-active nuclei, such as ¹H and ¹³C, providing valuable support for the assignment of experimental spectra. These predictions are generally made using methods like the Gauge-Independent Atomic Orbital (GIAO) method.

A detailed computational study on the NMR chemical shift predictions for this compound is not readily found in the scientific literature. A theoretical investigation would calculate the isotropic magnetic shielding constants for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The predicted shifts would be sensitive to the electronic environment of each nucleus, influenced by the chloro, methyl, and thiol substituents on the benzene ring.

UV-Vis Absorption Spectrum Simulations

The simulation of UV-Vis absorption spectra is typically carried out using TD-DFT calculations. These simulations can predict the electronic transitions of a molecule, providing information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths.

Specific TD-DFT or other theoretical studies focused on the UV-Vis absorption spectrum of this compound are not available in the surveyed literature. A computational analysis would involve calculating the energies of the excited states of the molecule, which would reveal the nature of the electronic transitions (e.g., π→π* or n→π*) that contribute to its absorption spectrum.

Reaction Mechanism Simulations

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products.

Transition State Characterization for Synthetic Pathways

The synthesis of substituted benzenethiols can proceed through various routes, such as the reduction of sulfonyl chlorides or the reaction of an aryl halide with a sulfur source. The characterization of the transition state for a given reaction pathway involves locating the first-order saddle point on the potential energy surface that corresponds to the highest energy barrier along the reaction coordinate.

For this compound, there are no specific published computational studies that characterize the transition states for its synthetic pathways. Such a study would involve sophisticated computational algorithms to locate and verify the transition state structures, providing insights into the bond-forming and bond-breaking processes during its synthesis.

Energy Profiles of Chemical Transformations

An energy profile for a chemical reaction illustrates the relative energies of the reactants, intermediates, transition states, and products. By calculating these energies, computational chemists can determine the activation energies and reaction enthalpies, which are crucial for understanding the kinetics and thermodynamics of the transformation.

Detailed computational studies on the energy profiles of chemical transformations involving this compound have not been reported in the available literature. A theoretical investigation would map the energetic landscape of its formation or subsequent reactions, helping to predict the feasibility and preferred pathways of these transformations.

Solvent Effects in Theoretical Modeling

The surrounding solvent environment can significantly influence the chemical and physical properties of a molecule. In the realm of computational chemistry, accurately modeling these solvent effects is crucial for predicting the behavior of molecules in solution. For a compound like this compound, the polarity of the solvent can affect its conformational stability, reactivity, and spectroscopic properties. Theoretical modeling provides a powerful tool to investigate these influences at a molecular level.

Theoretical studies on the impact of solvents on molecules similar to this compound, such as other substituted thiophenols, have demonstrated that solvent polarity can alter reaction pathways and stabilize different molecular states. For instance, research on the C-H bond cleavage reactions of ruthenium complexes with 2,6-dimethylbenzenethiol (B89409) has shown that the reaction outcome is highly dependent on the solvent, with polar solvents favoring certain products over others. acs.org This highlights the necessity of including solvent considerations in theoretical predictions of reactivity.

Two primary approaches are employed to model solvent effects in computational chemistry: explicit and implicit solvent models.

Explicit Solvent Models

In explicit solvent models, individual solvent molecules are included in the calculation. youtube.com This method offers the most detailed picture of the solute-solvent interactions, including specific hydrogen bonds and the local solvent structure around the solute. youtube.com However, this approach is computationally very expensive due to the large number of atoms involved, often limiting its application to smaller systems or requiring significant computational resources. youtube.com To manage the computational cost, a hybrid quantum mechanics/molecular mechanics (QM/MM) approach can be used, where the solute is treated with a high level of theory (QM) and the solvent with a more approximate method (MM). youtube.com

Implicit Solvent Models (Continuum Models)

Implicit solvent models, also known as continuum models, represent the solvent as a continuous medium with a uniform dielectric constant (ε). youtube.com The solute molecule is placed in a cavity within this dielectric continuum, and the interactions between the solute's charge distribution and the polarized continuum are calculated. youtube.com The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. researchgate.net

These models are computationally less demanding than explicit models and are often used to predict the influence of bulk solvent properties on molecular systems. youtube.comtum.de The choice of solvent is defined by its dielectric constant and other parameters that describe the solvent's ability to engage in various interactions. youtube.com

The table below presents a selection of common solvents with their respective dielectric constants, illustrating the range of environments that can be simulated using implicit solvent models.

| Solvent | Dielectric Constant (ε) at 20°C |

| n-Hexane | 1.89 |

| Diethyl ether | 4.34 |

| Chloroform | 4.81 |

| Tetrahydrofuran (THF) | 7.58 |

| Dichloromethane (DCM) | 8.93 |

| Acetone | 20.7 |

| Ethanol | 24.55 |

| Methanol | 32.63 |

| Dimethyl sulfoxide (B87167) (DMSO) | 46.68 |

| Water | 80.1 |

This table is for illustrative purposes and includes a selection of common solvents.

Studies on other molecules have shown that implicit solvent models can effectively predict changes in spectroscopic properties and reactivity. For example, DFT studies on caffeic acid phenethyl ester and its derivatives have shown that solvents can induce shifts in UV-Vis spectra and influence antioxidant activity mechanisms. researchgate.net Similarly, investigations into the solvent effects on dimethyl phthalate (B1215562) using FTIR and DFT calculations have revealed how different solvents can alter vibrational frequencies through non-specific and hydrogen-bonding interactions. nih.gov

While no specific computational studies focusing on the solvent effects on this compound are currently available in the public domain, the established theoretical methods provide a robust framework for future investigations. Such studies would be invaluable for understanding the behavior of this compound in various chemical environments, guiding its potential applications in synthesis and materials science.

Spectroscopic and Advanced Analytical Techniques for 5 Chloro 2,4 Dimethylbenzenethiol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For 5-Chloro-2,4-dimethylbenzenethiol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete assignment of all proton and carbon signals and confirm the connectivity of the atoms.

The ¹H NMR spectrum of this compound is predicted to show five distinct signals, corresponding to the five unique proton environments in the molecule.

Aromatic Protons: The molecule has two protons on the benzene (B151609) ring at positions 3 and 6. Due to their different proximity to the substituents, they are chemically non-equivalent and are expected to appear as two separate singlets. The proton at C-3 is adjacent to a methyl group and the chloro group, while the proton at C-6 is adjacent to the thiol group. Their chemical shifts would likely fall in the range of 7.0–7.4 ppm. docbrown.info

Methyl Protons: There are two methyl groups at positions C-2 and C-4. These are in different chemical environments and are expected to produce two distinct singlets. Benzylic protons typically resonate in the range of 2.2–2.5 ppm. chemistrysteps.com

Thiol Proton: The proton of the thiol (-SH) group is expected to appear as a broad singlet. Its chemical shift can be variable, typically ranging from 3.0 to 4.0 ppm, and is influenced by factors such as solvent, concentration, and temperature. msu.edu

The integration of these signals would correspond to a ratio of 1:1:3:3:1 for the C-3 proton, C-6 proton, C-2 methyl protons, C-4 methyl protons, and the thiol proton, respectively.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (C-3) | ~7.0-7.4 | Singlet |

| Aromatic H (C-6) | ~7.0-7.4 | Singlet |

| Methyl H (C-2) | ~2.2-2.5 | Singlet |

| Methyl H (C-4) | ~2.2-2.5 | Singlet |

| Thiol H (-SH) | ~3.0-4.0 (broad) | Singlet |

| Note: These are estimated values based on typical chemical shift ranges for similar functional groups. docbrown.infochemistrysteps.commsu.edu |

A proton-decoupled ¹³C NMR spectrum of this compound is expected to display eight distinct signals, as all eight carbon atoms in the molecule are in unique chemical environments.

Aromatic Carbons: The six carbons of the benzene ring will each produce a separate signal. The carbons attached to substituents (C-1, C-2, C-4, C-5) will have chemical shifts influenced by those groups. The carbon bearing the thiol group (C-1) and the one bearing the chloro group (C-5) are expected to be in the 125-140 ppm range. The carbons with methyl groups (C-2, C-4) will also be in the aromatic region, typically between 130-145 ppm. The two carbons attached to hydrogen atoms (C-3 and C-6) are expected to resonate in the 120-135 ppm region. oregonstate.eduwisc.edu The electronegative chlorine atom will cause a downfield shift for the carbon it is attached to (C-5). libretexts.orgdocbrown.info

Methyl Carbons: The two methyl carbons will appear in the upfield, aliphatic region of the spectrum, typically between 15-25 ppm. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (-S) | ~125-135 |

| C2 (-CH₃) | ~135-145 |

| C3 (-H) | ~125-135 |

| C4 (-CH₃) | ~130-140 |

| C5 (-Cl) | ~130-140 |

| C6 (-H) | ~120-130 |

| Methyl C (from C-2) | ~15-25 |

| Methyl C (from C-4) | ~15-25 |

| Note: These are estimated values based on typical chemical shift ranges for substituted benzenes. oregonstate.eduwisc.edulibretexts.org |

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, no cross-peaks are expected between the aromatic protons or the methyl protons as they are predicted to be singlets with no adjacent proton neighbors. Weak, long-range couplings might be observable between the aromatic protons and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton signals to their respective methyl carbon signals.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum provides a fingerprint of the molecule by detecting the vibrations of its chemical bonds. For this compound, the spectrum of its isomer, 4-chloro-2,5-dimethylbenzenethiol, can serve as a useful comparison. nist.gov Key expected absorption bands include:

S-H Stretching: A weak to medium intensity band for the thiol S-H stretch is expected around 2550-2600 cm⁻¹. researchgate.netmdpi.com

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹). spectroscopyonline.com

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region. spectroscopyonline.com

C-H Bending: Out-of-plane C-H bending vibrations for substituted benzenes are found in the 800-900 cm⁻¹ region and are diagnostic of the substitution pattern.

C-Cl Stretching: The C-Cl stretching vibration is expected to produce a strong band in the range of 600-800 cm⁻¹. optica.org

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| S-H Stretch | Thiol | ~2550-2600 | Weak-Medium |

| Aromatic C-H Stretch | Aryl | ~3000-3100 | Medium |

| Aliphatic C-H Stretch | Methyl | ~2850-2960 | Medium-Strong |

| Aromatic C=C Stretch | Aryl Ring | ~1450-1600 | Medium-Strong |

| Out-of-plane C-H Bend | Aryl | ~800-900 | Strong |

| C-Cl Stretch | Chloroalkane | ~600-800 | Strong |

| Note: These are estimated values based on general IR correlation charts and data from similar compounds. researchgate.netmdpi.comspectroscopyonline.comoptica.org |

Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for observing symmetric vibrations and bonds involving heavier atoms.

The Raman spectrum of this compound would be expected to show strong signals for:

Benzene Ring Vibrations: The symmetric "ring breathing" vibration, typically a strong and sharp peak, is expected near 1000 cm⁻¹. researchgate.net Other ring stretching modes would appear in the 1550-1610 cm⁻¹ region. researchgate.net

C-S and C-Cl Stretching: The carbon-sulfur (C-S) and carbon-chlorine (C-Cl) stretching vibrations, often weak in IR, can give rise to more prominent peaks in the Raman spectrum, typically in the 600-800 cm⁻¹ region. optica.orgdtic.mil

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are also observable, usually appearing as strong bands in the 2800-3100 cm⁻¹ range. researchgate.net

The combination of FT-IR and Raman spectra provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups and contributing to its definitive identification. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of This compound . By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, researchers can gain precise information about its composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules without causing significant fragmentation. In the context of This compound , ESI-MS, often coupled with liquid chromatography (LC-MS), is used to confirm the presence of the molecule in solution. The thiol group (-SH) can be easily deprotonated in the negative ion mode, yielding a prominent [M-H]⁻ ion. Alternatively, analysis in the positive ion mode might show the protonated molecule, [M+H]⁺. This technique is valuable for monitoring reaction progress where the compound is a reactant or product.

Table 1: Expected Ions for this compound in ESI-MS

| Ion Type | Formula | Expected Mass-to-Charge Ratio (m/z) |

|---|---|---|

| Protonated Molecule [M+H]⁺ | C₈H₁₀ClS⁺ | 173.02 |

| Deprotonated Molecule [M-H]⁻ | C₈H₈ClS⁻ | 171.00 |

| Sodium Adduct [M+Na]⁺ | C₈H₉ClSNa⁺ | 195.00 |

Data derived from the molecular formula C₈H₉ClS.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass of an ion with extremely high accuracy, typically to four or five decimal places. This precision allows for the determination of a molecule's exact mass, which in turn enables the unambiguous confirmation of its elemental formula. For This compound , HRMS is the definitive technique for verifying its molecular formula, C₈H₉ClS. The experimentally measured mass is compared against the theoretically calculated mass, and a match within a very narrow tolerance (typically < 5 ppm) confirms the compound's identity. The exact mass of This compound has been calculated to be 172.0113492 Da. nih.gov

Table 2: HRMS Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₉ClS | nih.gov |

| Theoretical Exact Mass | 172.0113492 Da | nih.gov |

| Expected Experimental Mass | ~172.0113 |

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of This compound , allowing for its separation from impurities, starting materials, and byproducts. This separation is essential for assessing purity and for isolating the compound for further study.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC/MS) for Purity and Composition Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. Given its structure, This compound is amenable to GC analysis. When coupled with a mass spectrometer (GC/MS), this method provides separation based on boiling point and polarity, followed by mass-based detection and identification of each component. A GC/MS analysis would provide a chromatogram showing the purity of the sample and a mass spectrum for the This compound peak. The mass spectrum would display the molecular ion (M⁺) at m/z ≈ 172 and a characteristic fragmentation pattern that helps to confirm the structure.

Table 3: Potential Mass Fragments in GC/MS Analysis of this compound

| Fragment Ion | Proposed Structure/Loss | Expected m/z |

|---|---|---|

| M⁺ | Molecular Ion | 172/174 (isotope pattern) |

| [M-CH₃]⁺ | Loss of a methyl group | 157/159 |

| [M-SH]⁺ | Loss of a sulfhydryl radical | 139/141 |

High Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification

High Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for separating components of a mixture in a liquid phase. For compounds like This compound , reversed-phase HPLC (RP-HPLC) is a common method. While specific application notes for this exact compound are not prevalent, methods for closely related isomers like 4-Chloro-2,5-dimethylbenzenethiol are documented. sielc.com These methods typically utilize a C18 stationary phase and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic acid or phosphoric acid to ensure good peak shape. sielc.comrsc.org HPLC is invaluable for monitoring the progress of a chemical reaction to determine the consumption of reactants and the formation of products, as well as for the purification of the final compound.

Table 4: Typical HPLC Conditions for Analysis of Chlorinated Dimethylbenzenethiols

| Parameter | Typical Condition | Source |

|---|---|---|

| Column | C18 (Reversed-Phase) | sielc.comrsc.org |

| Mobile Phase | Acetonitrile / Water Gradient | sielc.comrsc.org |

| Additive | Formic Acid or Phosphoric Acid | sielc.com |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a classic analytical technique used to determine the percentage composition of elements (typically Carbon, Hydrogen, Nitrogen, Sulfur) in a sample. The sample is combusted under controlled conditions, and the resulting gases (CO₂, H₂O, etc.) are measured to calculate the mass percentage of each element. This data is used to determine the empirical formula of a compound. For a pure sample of This compound , the experimental percentages of carbon, hydrogen, chlorine, and sulfur must align with the theoretical values calculated from its molecular formula, C₈H₉ClS. nih.gov This serves as a fundamental check of purity and identity.

Table 5: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |

|---|---|---|---|---|

| Carbon | C | 12.011 | 96.088 | 55.64% |

| Hydrogen | H | 1.008 | 9.072 | 5.25% |

| Chlorine | Cl | 35.453 | 35.453 | 20.53% |

| Sulfur | S | 32.06 | 32.06 | 18.57% |

| Total | | | 172.673 | 100.00% |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Chloro-2,5-dimethylbenzenethiol |

| Acetonitrile |

| Formic Acid |

| Phosphoric Acid |

| Carbon Dioxide |

Applications of 5 Chloro 2,4 Dimethylbenzenethiol As a Key Synthetic Building Block

Precursor in Heterocyclic Compound Synthesis

The nucleophilic nature of the thiol group in 5-Chloro-2,4-dimethylbenzenethiol makes it a valuable precursor for the synthesis of sulfur-containing heterocyclic compounds. These structures are integral to many areas of chemistry, including pharmaceuticals and materials science.

The most direct application of this compound in synthesis is its conversion to thioethers (sulfides). This is typically achieved through nucleophilic substitution reactions where the thiolate anion, formed by deprotonating the thiol with a base, attacks an electrophilic carbon atom.

Common reactions include:

S-Alkylation: Reaction with alkyl halides (e.g., alkyl bromides or iodides) in the presence of a base (e.g., sodium hydroxide, potassium carbonate) to yield alkyl aryl sulfides.

S-Arylation: Reaction with activated aryl halides or other arylating agents, often catalyzed by transition metals like copper or palladium, to form diaryl sulfides.

These thioether products are often stable final compounds or can serve as intermediates for further transformations, such as oxidation to sulfoxides and sulfones, or cyclization reactions to form more complex heterocyclic systems.

Table 1: Representative Thioether Synthesis Reactions

| Reactant A | Reactant B | Conditions | Product Type |

|---|---|---|---|

| This compound | Alkyl Halide (R-X) | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | Alkyl (5-chloro-2,4-dimethylphenyl) sulfide (B99878) |

This compound can be used as a starting material for the construction of fused heterocyclic ring systems, where a new ring is built onto the existing benzene (B151609) ring. These reactions often involve multiple steps, beginning with the formation of a thioether, followed by an intramolecular cyclization.

For instance, a common strategy involves reacting the thiol with a molecule containing a second reactive group that can later participate in a ring-closing reaction. An example is the synthesis of benzothiophenes, where the thiol might be reacted with an α-haloketone, followed by an acid-catalyzed cyclization and dehydration to form the fused thiophene (B33073) ring. The specific substitution pattern of this compound would lead to a correspondingly substituted benzothiophene (B83047) derivative.

Role in Polymer and Material Science Research

The properties of this compound also make it a candidate for research in polymer chemistry and material science, particularly in the development of specialty polymers and functional materials.

Aromatic thiols are key monomers in the synthesis of high-performance polymers like poly(phenylene sulfide) (PPS). While PPS is typically made from sodium sulfide and p-dichlorobenzene, substituted thiols can be used to create modified PPS-type polymers with tailored properties. This compound could potentially be used in nucleophilic aromatic substitution polymerization reactions with activated dihaloaromatic compounds to incorporate the 5-chloro-2,4-dimethylphenylthio unit into a polymer backbone. This incorporation would be expected to modify the polymer's solubility, thermal stability, and chemical resistance.

Thiolates are well-known for their strong affinity for soft metals, making them excellent ligands in coordination chemistry. The deprotonated form of this compound can act as a ligand to stabilize metal ions and form metal complexes.

Furthermore, aromatic thiols are extensively used to passivate the surface of metal nanoclusters, such as those made of gold. These thiolate ligands form a self-assembled monolayer on the nanocluster surface, providing stability and preventing aggregation. The specific structure of the 5-chloro-2,4-dimethylphenyl group would influence the packing of the ligands on the surface and the electronic properties of the resulting nanocluster. These functionalized nanoclusters are of interest for applications in catalysis, sensing, and electronics. The ligand exchange reaction is a common method to introduce new functionalities to the nanocluster surface.

Intermediate in Agrochemical Research

The synthesis of many modern agrochemicals relies on intermediates that can be used to build complex molecular structures. Substituted aromatic thiols are valuable building blocks in this field. The thioether linkage is a common structural motif in a variety of pesticides, including certain classes of fungicides, herbicides, and insecticides.

This compound can serve as a precursor in the synthesis of these active ingredients. For example, it can be reacted with other heterocyclic or aliphatic intermediates to introduce the 5-chloro-2,4-dimethylphenylthio moiety into the final molecule. The specific combination of the chloro and dimethyl groups on the aromatic ring is often designed to optimize the biological activity and selectivity of the target agrochemical.

Utilization in Dye and Pigment Chemical Development

The role of this compound as a key synthetic building block in the development of dyes and pigments is not extensively documented in readily available scientific literature and patent databases. While substituted aromatic thiols are a known class of intermediates in the synthesis of various colorants, specific research findings detailing the direct utilization of this compound for this purpose are not prominently reported.

In the broader context of dye chemistry, related compounds are utilized in the formation of chromophoric systems. For instance, substituted thiophenols can be precursors in the synthesis of thioindigo (B1682309) dyes. The general synthesis of thioindigo dyes can involve the conversion of a corresponding substituted thiosalicylic acid or related thiophenol derivative. These are then typically cyclized and oxidized to form the final thioindigo structure. However, specific examples directly employing this compound in this pathway are not specified in the reviewed literature.

Similarly, in the field of azo dyes, aromatic amines and phenols are common coupling components. While aromatic thiols are not the most frequent precursors, their derivatives can potentially be used. Azo dyes are synthesized through the diazotization of a primary aromatic amine followed by coupling with an electron-rich nucleophile. The functional groups on the aromatic rings of both the diazonium salt and the coupling component determine the final color and properties of the dye. There is no specific mention in the surveyed literature of this compound acting as such a coupling component or being a precursor to a diazonium salt for azo dye synthesis.

Sulfur dyes represent another major class of colorants where organosulfur compounds are fundamental. These dyes are complex, polymeric structures of indeterminate composition, synthesized by heating aromatic amines, phenols, or nitro compounds with sulfur or sodium polysulfide. While chlorinated and methylated aromatic compounds can be used as starting materials in sulfur dye manufacturing, the direct application and resulting specific dye structures derived from this compound are not detailed in the available information.

Due to the lack of specific research findings or patents detailing the synthesis and properties of dyes or pigments derived from this compound, a data table of relevant research findings cannot be provided at this time.

Future Directions in the Academic Research of 5 Chloro 2,4 Dimethylbenzenethiol

Development of More Efficient and Selective Synthetic Routes

The synthesis of thiols, while well-established, is an area ripe for innovation, particularly in the pursuit of greater efficiency and selectivity. Traditional methods for creating thiols often involve multiple steps and the use of odorous and toxic reagents. tandfonline.com Modern synthetic chemistry is moving towards greener and more atom-economical processes.

Future research into the synthesis of 5-Chloro-2,4-dimethylbenzenethiol is likely to focus on several key areas:

Catalytic Methods: The development of novel catalysts could enable more direct and selective thiolations of the corresponding aryl halide or other precursors. This could involve transition metal catalysis or organocatalysis to achieve high yields and selectivity under milder reaction conditions.

Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and process control. Applying flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production methods.

Alternative Thiolating Reagents: Research into new, less hazardous sulfur-transfer reagents is a priority. This could involve the use of solid-supported reagents or the in-situ generation of the active thiolating species to minimize waste and improve safety. A common method for thiol synthesis involves the use of thiourea (B124793) to form an isothiouronium salt, which is then hydrolyzed to the thiol. acs.orgnih.gov

Exploration of Novel Chemical Transformations and Reactivity Patterns

The thiol group is a versatile functional group capable of participating in a wide range of chemical transformations. Future research will likely uncover new and interesting reactivity patterns for this compound.

Key areas of exploration include:

"Click" Chemistry: Thiol-based "click" reactions, such as thiol-ene and thiol-yne reactions, have become powerful tools in polymer and materials science. researchgate.net Investigating the participation of this compound in these reactions could lead to the development of new functional materials with tailored properties. researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful method for forming a variety of chemical bonds. acs.org The application of this technology to reactions involving this compound could unlock novel transformations that are not accessible through traditional thermal methods.

S-Arylation Reactions: The development of new methods for the S-arylation of this compound would provide access to a diverse range of diaryl sulfides, which are important structural motifs in medicinal chemistry and materials science.

Advanced Computational Modeling for Property Prediction and Reaction Design

Computational chemistry has become an indispensable tool for understanding and predicting chemical phenomena. nih.govyoutube.com In the context of this compound, computational modeling can provide valuable insights into its structure, properties, and reactivity.

Future computational studies could focus on:

Thermochemical Properties: Accurately predicting the thermochemical properties of this compound and its derivatives is crucial for understanding its stability and reactivity. nih.gov Advanced computational methods, such as high-level ab initio calculations, can provide benchmark data for these properties.

Reaction Mechanisms: Computational modeling can be used to elucidate the detailed mechanisms of reactions involving this compound. nih.gov This understanding can then be used to optimize reaction conditions and design more efficient synthetic routes.

Virtual Screening: Computational methods can be used to screen virtual libraries of compounds for potential applications. For example, the binding of this compound derivatives to biological targets could be investigated using molecular docking simulations.

Integration of this compound into Emerging Chemical Methodologies

The field of chemistry is constantly evolving, with new methodologies and technologies emerging all the time. The integration of this compound into these new areas could lead to exciting new discoveries.

Potential areas for integration include:

Automated Synthesis: The use of automated synthesis platforms can significantly accelerate the discovery and optimization of new chemical reactions. The development of automated protocols for the synthesis and derivatization of this compound would enable the rapid exploration of its chemical space.

Machine Learning: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new reactions. escholarship.org This approach could be used to identify promising new applications for this compound.

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers many advantages, including high selectivity and mild reaction conditions. The discovery of enzymes that can catalyze reactions involving this compound would open up new avenues for its sustainable synthesis and derivatization.

Investigation of Environmental Chemical Kinetics and Product Profiles

Understanding the environmental fate of chemicals is of paramount importance. Chlorophenols, a class of compounds related to this compound, are known environmental pollutants. nih.gov Therefore, a thorough investigation of the environmental chemical kinetics and degradation products of this compound is essential.

Future research in this area should address:

Abiotic Degradation: The rates and mechanisms of abiotic degradation processes, such as photolysis and hydrolysis, should be determined. This will help to predict the persistence of this compound in the environment.